molecular formula C13H10OS B14177816 2-(3-Phenoxyprop-1-yn-1-yl)thiophene CAS No. 918866-65-6

2-(3-Phenoxyprop-1-yn-1-yl)thiophene

Cat. No.: B14177816
CAS No.: 918866-65-6
M. Wt: 214.28 g/mol
InChI Key: NKVLZCOKODPKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Phenoxyprop-1-yn-1-yl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties .

Preparation Methods

The synthesis of 2-(3-Phenoxyprop-1-yn-1-yl)thiophene can be achieved through various synthetic routes. One common method involves the cyclization of functionalized alkynes. For instance, the reaction of 3-phenoxyprop-1-yne with thiophene in the presence of a suitable catalyst can yield the desired compound . Industrial production methods often involve the use of microwave irradiation to enhance reaction rates and yields .

Mechanism of Action

The mechanism of action of 2-(3-Phenoxyprop-1-yn-1-yl)thiophene involves its interaction with molecular targets such as enzymes and receptors. Thiophene derivatives can modulate the activity of these targets, leading to various biological effects. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers, affecting nerve signal transmission .

Properties

CAS No.

918866-65-6

Molecular Formula

C13H10OS

Molecular Weight

214.28 g/mol

IUPAC Name

2-(3-phenoxyprop-1-ynyl)thiophene

InChI

InChI=1S/C13H10OS/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-15-13/h1-3,5-7,9,11H,10H2

InChI Key

NKVLZCOKODPKKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC#CC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.